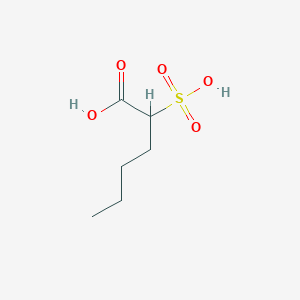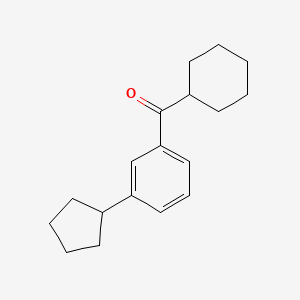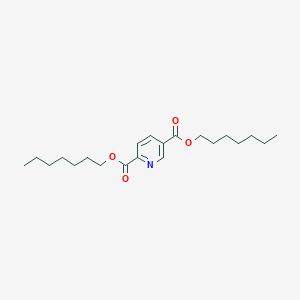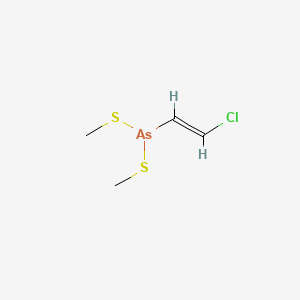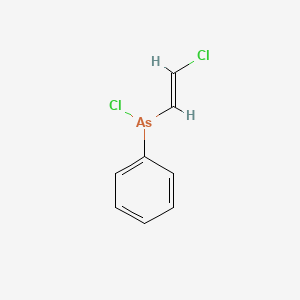
Arsine, chloro(2-chlorovinyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a highly toxic and volatile liquid that was historically used as a chemical warfare agent. The compound is known for its blistering effects on the skin and mucous membranes, making it a potent vesicant.
Métodos De Preparación
The synthesis of Arsine, chloro(2-chlorovinyl)phenyl- typically involves the reaction of arsenic trichloride with acetylene in the presence of a suitable catalyst . The reaction can be represented as follows:
AsCl3+C2H2→ClCH=CHAsCl2
This process can yield various byproducts, including bis(2-chlorovinyl)arsinous chloride and tris(2-chlorovinyl)arsine . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring the efficient production of the compound.
Análisis De Reacciones Químicas
Arsine, chloro(2-chlorovinyl)phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be easily oxidized to form 2-chlorovinylarsenous oxide.
Hydrolysis: In the presence of water, it hydrolyzes to form hydrochloric acid and chlorovinylarsenous oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with strong nucleophiles under appropriate conditions.
Common reagents used in these reactions include water, oxygen, and various nucleophiles. The major products formed from these reactions are typically arsenic oxides and substituted arsenic compounds.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Arsine, chloro(2-chlorovinyl)phenyl- involves its interaction with cellular components, leading to cell damage and death. The compound reacts with thiol groups in proteins, disrupting their function and leading to cellular toxicity . It also generates reactive oxygen species, causing oxidative stress and further cellular damage .
Comparación Con Compuestos Similares
Arsine, chloro(2-chlorovinyl)phenyl- is similar to other organoarsenic compounds such as:
Lewisite 2: Another chemical warfare agent with similar toxicological properties.
Lewisite 3: A related compound with multiple chlorovinyl groups attached to arsenic.
What sets Arsine, chloro(2-chlorovinyl)phenyl- apart is its specific chemical structure and the unique combination of its vesicant and toxic properties .
Propiedades
Número CAS |
64049-07-6 |
|---|---|
Fórmula molecular |
C8H7AsCl2 |
Peso molecular |
248.97 g/mol |
Nombre IUPAC |
chloro-[(E)-2-chloroethenyl]-phenylarsane |
InChI |
InChI=1S/C8H7AsCl2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-7H/b7-6+ |
Clave InChI |
DMISEIAWVISFDI-VOTSOKGWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[As](/C=C/Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)[As](C=CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


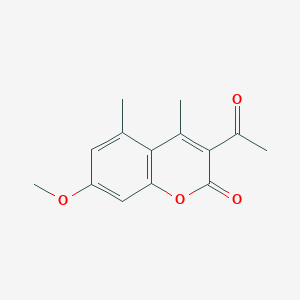
![Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate](/img/structure/B14495858.png)
![N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine](/img/structure/B14495867.png)
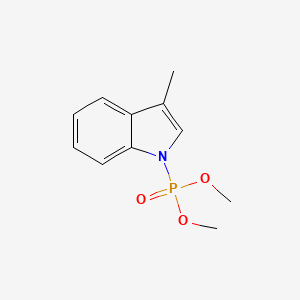

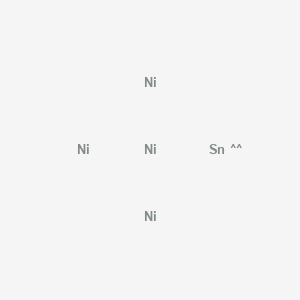
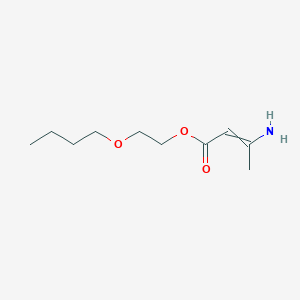
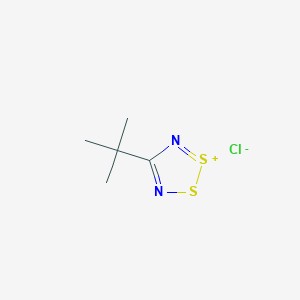
![8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14495902.png)
